BenchChemオンラインストアへようこそ!

5-(Dimethylamino)piperidine-3-carboxylic acid

physicochemical profiling CNS drug design ADME property optimization

5-(Dimethylamino)piperidine-3-carboxylic acid (CAS 1557073-10-5; molecular formula C8H16N2O2; molecular weight 172.22 g/mol) is a disubstituted piperidine derivative bearing a carboxylic acid at the 3-position and a tertiary dimethylamino group at the 5-position. This substitution pattern places it within the broader class of piperidine-3-carboxylic acid derivatives that have been systematically investigated as γ-aminobutyric acid (GABA) uptake inhibitors and as conformationally constrained amino acid building blocks.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B13205341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)piperidine-3-carboxylic acid
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCN(C)C1CC(CNC1)C(=O)O
InChIInChI=1S/C8H16N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)
InChIKeyYYTVIWDUGVZXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethylamino)piperidine-3-carboxylic acid – Physicochemical Identity and Pharmacophore Class Positioning


5-(Dimethylamino)piperidine-3-carboxylic acid (CAS 1557073-10-5; molecular formula C8H16N2O2; molecular weight 172.22 g/mol) is a disubstituted piperidine derivative bearing a carboxylic acid at the 3-position and a tertiary dimethylamino group at the 5-position . This substitution pattern places it within the broader class of piperidine-3-carboxylic acid derivatives that have been systematically investigated as γ-aminobutyric acid (GABA) uptake inhibitors and as conformationally constrained amino acid building blocks [1]. Unlike the parent compound nipecotic acid (piperidine-3-carboxylic acid), the 5-dimethylamino substituent introduces a tertiary amine center with distinct basicity, steric profile, and hydrogen-bonding capacity that fundamentally alters physicochemical and pharmacological properties [2].

Why Nipecotic Acid and Other Piperidine-3-carboxylic Acid Analogs Cannot Substitute for 5-(Dimethylamino)piperidine-3-carboxylic Acid


Substitution at the 5-position of the piperidine-3-carboxylic acid scaffold produces non-interchangeable pharmacological and physicochemical outcomes. The Jacobsen et al. (1982) study established that 5-hydroxy (compound 20) and 5-acetamido (compound 18) substitution yields GABA uptake inhibitors that are 'much weaker than nipecotic acid and (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (21)' [1], while 4-substituted analogs retain potency equal to or exceeding nipecotic acid. Furthermore, Wood et al. (1979) demonstrated that N,N-dimethylation of nipecotic acid at the ring nitrogen (position 1) produces an inhibitor that is 'not as potent as nipecotic acid itself' [2], confirming that methylation pattern and position critically determine biological activity. These position-dependent and substituent-dependent SAR findings mean that a 5-dimethylamino derivative represents a pharmacologically distinct entity whose activity cannot be predicted or replicated by simply procuring nipecotic acid, 5-hydroxy, 5-acetamido, or N-alkylated analogs.

Quantitative Differentiation Evidence for 5-(Dimethylamino)piperidine-3-carboxylic Acid Versus Closest Analogs


Lipophilicity Reversal: 5-Dimethylamino Substitution Produces an Approximately 0.8 Log Unit Lower LogP Than Nipecotic Acid

5-(Dimethylamino)piperidine-3-carboxylic acid (target) exhibits a calculated LogP of -0.389 and a topological polar surface area (TPSA) of 52.57 Ų . In contrast, nipecotic acid (racemic piperidine-3-carboxylic acid) has a reported LogP of 0.3994 and a PSA of 49.33 Ų [1]. The dimethylamino substitution at the 5-position thus reduces LogP by approximately 0.79 log units and increases TPSA by 3.24 Ų, producing a compound that is measurably more hydrophilic than the parent nipecotic acid scaffold. This polarity shift is consequential for aqueous solubility, formulation behavior, and membrane permeability predictions.

physicochemical profiling CNS drug design ADME property optimization aqueous solubility

Commercial Supply Resilience: Active Multi-Vendor Availability Versus 5-Acetamido Analog Discontinuation

5-(Dimethylamino)piperidine-3-carboxylic acid is actively stocked by at least three independent suppliers with consistent purity specifications: Leyan (product 2088060, 95% purity) , CymitQuimica/Biosynth (dihydrochloride salt, min. 95% purity, 25 mg at €262) , and ChemeMenu (dihydrochloride salt, catalog CM444626, 95%+ purity) . In direct contrast, the closest structurally characterized GABA-active analog, 5-acetamidopiperidine-3-carboxylic acid (compound 18 in Jacobsen et al. 1982), is listed as 'Discontinued product' by CymitQuimica with no active stock . This supply discontinuity for the acetamido analog creates a procurement gap that the dimethylamino analog fills.

chemical procurement research supply chain medicinal chemistry building blocks vendor comparison

5-Position Substitution SAR Gap: The Dimethylamino Variant Occupies an Uncharacterized Region of the Piperidine-3-carboxylic Acid GABA Pharmacophore

The Jacobsen et al. (1982) medicinal chemistry study systematically evaluated 5-substituted piperidine-3-carboxylic acid derivatives for GABA uptake inhibition and GABA receptor binding [1]. Compound 18 (5-acetamido, (3RS,5SR)) and compound 20 (5-hydroxy, (3RS,5SR)) were confirmed as GABA uptake inhibitors but were 'much weaker than nipecotic acid and (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (21)' which is equipotent with nipecotic acid. The 5-dimethylamino variant was not included in this foundational SAR study, nor in the Wood et al. (1979) study that tested N,N-dimethylnipecotic acid (methylation at position 1, not position 5) [2]. The tertiary amine at position 5 thus represents a structurally distinct pharmacophore element with no direct published GABA uptake inhibition data, creating a defined research opportunity. Nipecotic acid itself shows IC50 values of 8 μM (hGAT-1), 38 μM (rGAT-2), 106 μM (hGAT-3), and 2,370 μM (hBGT-1) , providing baseline comparator values for any future 5-dimethylamino analog screening.

GABA transporter pharmacology structure-activity relationship CNS drug discovery neurotransmitter reuptake inhibition

Derivatization Breadth: At Least Four Distinct Commercially Available Protected Forms Versus Nipecotic Acid's Narrower Catalog

5-(Dimethylamino)piperidine-3-carboxylic acid benefits from an unusually broad array of commercially available protected and activated derivatives. These include: (a) N-Boc protected form (1-(tert-butoxycarbonyl)-5-(dimethylamino)piperidine-3-carboxylic acid, CAS 1779810-65-9, 95% purity, Leyan product 2097945) ; (b) N-Cbz protected form (1-[(benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid, CAS 2059955-15-4, MW 306.36) ; (c) the dihydrochloride salt (CAS 2173999-04-5) for enhanced aqueous solubility ; and (d) the lithium carboxylate salt (CAS 2193066-72-5) for alternative reactivity . In contrast, nipecotic acid (piperidine-3-carboxylic acid) is primarily available only as the free amino acid or as Boc-protected nipecotic acid, limiting orthogonal protection options. The piperidine-based amino acid scaffold is well-established for N-acylation and amide coupling enabling incorporation into peptidomimetics [1].

peptide synthesis building block chemistry orthogonal protection strategy medicinal chemistry intermediates

Evidence-Backed Procurement Scenarios for 5-(Dimethylamino)piperidine-3-carboxylic Acid


GABA Transporter SAR Profiling: Completing the 5-Position Substitution Matrix

Research groups systematically mapping the GABA uptake inhibitory pharmacophore of piperidine-3-carboxylic acid require the 5-dimethylamino analog to fill the substitution matrix. As demonstrated in the Jacobsen et al. (1982) framework [1], the 5-hydroxy and 5-acetamido derivatives have been characterized, but the dimethylamino variant remains unprofiled. The target compound's calculated LogP of -0.389 and TPSA of 52.57 Ų position it as a more polar, potentially GAT-subtype-selective candidate relative to nipecotic acid (LogP 0.3994). Procurement of this compound enables head-to-head screening against known GAT inhibitors including nipecotic acid (hGAT-1 IC50 = 8 μM, hGAT-3 IC50 = 106 μM) .

Peptidomimetic Building Block with Orthogonal Protection for Multi-Step Synthesis

Medicinal chemistry teams synthesizing piperidine-containing peptidomimetics benefit from the compound's broad derivative catalog. The N-Boc protected form (CAS 1779810-65-9) allows selective deprotection under acidic conditions while preserving the dimethylamino group, and the N-Cbz variant (CAS 2059955-15-4) provides hydrogenolytic deprotection orthogonality . The lithium carboxylate salt (CAS 2193066-72-5) enables direct coupling without additional carboxylate activation steps . This derivative breadth reduces synthetic step count relative to using unprotected nipecotic acid, which requires sequential protection before selective derivatization.

Aqueous-Phase Biochemical Assay Development Requiring Enhanced Solubility Piperidine Scaffolds

The dihydrochloride salt form of 5-(dimethylamino)piperidine-3-carboxylic acid (CAS 2173999-04-5) combines the intrinsic hydrophilicity of the 5-dimethylamino substitution (LogP = -0.389 vs. 0.3994 for nipecotic acid) with the solubility enhancement of the salt form. This makes it suitable for biochemical buffer applications and aqueous-phase enzymatic assays where nipecotic acid's limited aqueous solubility at neutral pH may constrain experimental design. The predicted basicity shift (tertiary amine at position 5 versus secondary amine in the piperidine ring of nipecotic acid, pKa approximately 10.6) provides an altered protonation profile across the physiological pH range.

Supply-Secure Scaffold for CNS Drug Discovery Programs Requiring Long-Term Access

Drug discovery programs selecting a 5-substituted piperidine-3-carboxylic acid core scaffold face procurement risk if the chosen compound has limited vendor support. The 5-dimethylamino derivative's availability from at least three independent suppliers (Leyan, CymitQuimica/Biosynth, ChemeMenu) , compared with the discontinued status of the structurally analogous 5-acetamido variant , makes it the supply-resilient choice for multi-year research programs. The dihydrochloride salt is available at 25 mg scale (€262) through CymitQuimica/Biosynth , with bulk quantities available upon inquiry from Leyan , supporting both exploratory and scale-up requirements.

Quote Request

Request a Quote for 5-(Dimethylamino)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.